3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
This compound (CAS: 2320889-72-1) features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-1,2,3-triazole ring and at the 8-position with a propan-1-one linker bearing a 2-bromophenyl group. Its molecular formula is C₁₈H₂₁BrN₄O, with a molecular weight of 389.29 g/mol .
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)12-16(11-14)22-10-9-20-21-22/h1-4,9-10,14-16H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGLHZABXGUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a novel chemical entity that exhibits significant biological activity. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure combining a bromophenyl group, a triazole moiety, and an azabicyclo[3.2.1]octane framework. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Research indicates that triazole-containing compounds can inhibit the growth of cancer cells. A study focusing on related triazole derivatives revealed cytotoxic effects against several cancer cell lines, including breast and lung cancer . The proposed mechanism involves apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The azabicyclo[3.2.1]octane core is known for its interaction with neurotransmitter receptors. Specifically, compounds in this class have been investigated for their effects on the kappa opioid receptor (KOR), showing promise as potential analgesics with fewer side effects compared to traditional opioids . The SAR studies suggest that modifications to the triazole ring can enhance receptor selectivity and potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Increases lipophilicity and receptor binding |
| Triazole Moiety | Enhances antimicrobial and anticancer activity |
| Azabicyclo[3.2.1]octane Core | Critical for neuropharmacological effects |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related triazole compound reduced bacterial load in infected animal models .
- Cancer Treatment : Clinical trials involving triazole derivatives showed promising results in shrinking tumor sizes in patients with advanced breast cancer .
- Pain Management : Research on KOR antagonists derived from the azabicyclo scaffold indicated significant pain relief in preclinical models without the addictive properties typical of conventional opioids .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of bromine in the structure can enhance these effects by improving the compound's ability to penetrate microbial membranes and inhibit essential metabolic pathways.
Case Study: A study evaluated several triazole derivatives against various bacterial strains, revealing that compounds similar to 3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one showed promising inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation.
Research Findings: In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction through caspase activation.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential therapeutic applications in:
- Infectious Diseases: As a candidate for developing new antibiotics targeting resistant strains.
- Cancer Therapy: As part of combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The 8-azabicyclo[3.2.1]octane scaffold is shared among several analogs, but substituents and linker groups vary significantly:
Key Observations:
- Triazole Regiochemistry : The target compound’s 1,2,3-triazole (vs. 1,2,4-triazole in BK63156 and the sulfonyl analog) may alter hydrogen-bonding capacity and metabolic stability .
- Linker Effects : The propan-1-one linker in the target compound contrasts with the sulfonyl group in , which could influence solubility and target binding.
- Phenyl Substituents : The 2-bromophenyl group (target and sulfonyl analog) introduces steric hindrance compared to 4-methoxyphenyl (BK63156), which may enhance π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
